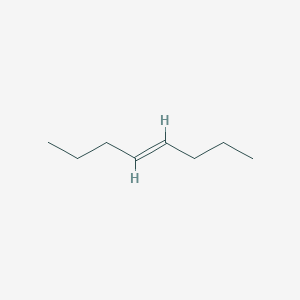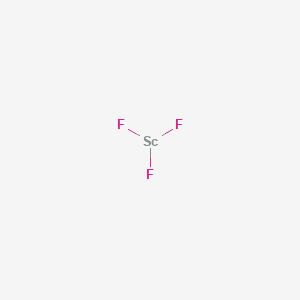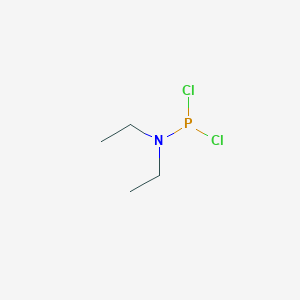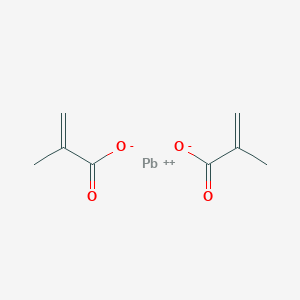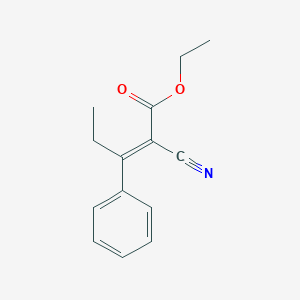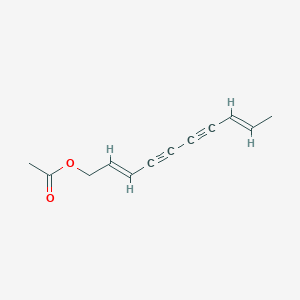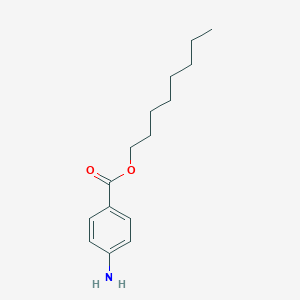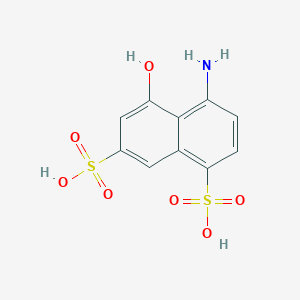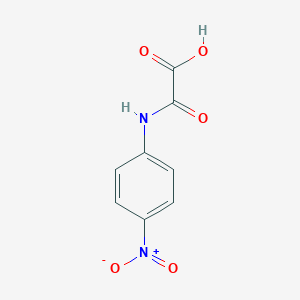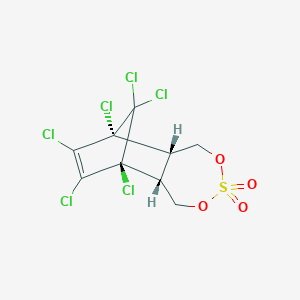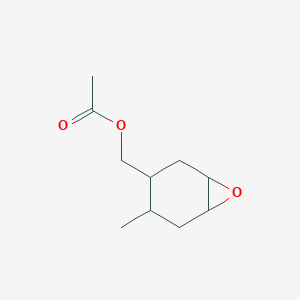
6-Methyl-3,4-epoxycyclohexylmethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.
Wirkmechanismus
6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.
Synthesemethoden
6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.
Eigenschaften
CAS-Nummer |
106-85-4 |
|---|---|
Produktname |
6-Methyl-3,4-epoxycyclohexylmethyl acetate |
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
OOLNWDDAWUWWTK-UHFFFAOYSA-N |
SMILES |
CC1CC2C(O2)CC1COC(=O)C |
Kanonische SMILES |
CC1CC2C(O2)CC1COC(=O)C |
Synonyme |
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



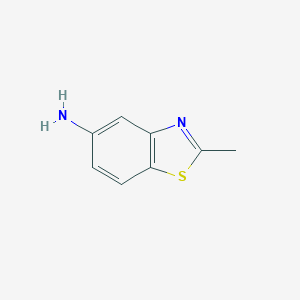
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)
